molecular formula C23H25ClN4O4S B2879163 N-(3-(1H-imidazol-1-yl)propyl)-3,4-dimethoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1215755-40-0

N-(3-(1H-imidazol-1-yl)propyl)-3,4-dimethoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride

Cat. No.: B2879163
CAS No.: 1215755-40-0
M. Wt: 488.99
InChI Key: RANSSFAGDJEQOE-UHFFFAOYSA-N
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Description

N-(3-(1H-imidazol-1-yl)propyl)-3,4-dimethoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride is a complex organic compound that features a unique combination of imidazole, benzamide, and benzo[d]thiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1H-imidazol-1-yl)propyl)-3,4-dimethoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride typically involves multiple steps:

    Formation of the Imidazole Derivative: The initial step involves the preparation of 3-(1H-imidazol-1-yl)propylamine. This can be achieved through the reaction of imidazole with 3-chloropropylamine under basic conditions.

    Synthesis of the Benzamide Intermediate: The next step involves the synthesis of 3,4-dimethoxybenzoyl chloride from 3,4-dimethoxybenzoic acid using thionyl chloride.

    Coupling Reaction: The 3-(1H-imidazol-1-yl)propylamine is then reacted with 3,4-dimethoxybenzoyl chloride to form the intermediate benzamide.

    Introduction of the Benzo[d]thiazole Moiety: The final step involves the coupling of the benzamide intermediate with 6-methoxybenzo[d]thiazole-2-amine under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the imidazole ring or the benzamide moiety, potentially leading to the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzamide and benzo[d]thiazole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzamides and benzo[d]thiazoles.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with various biological targets makes it useful in the study of enzyme mechanisms and cellular pathways.

Medicine

Medically, N-(3-(1H-imidazol-1-yl)propyl)-3,4-dimethoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride is investigated for its potential therapeutic properties. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(1H-imidazol-1-yl)propyl)-3,4-dimethoxybenzamide
  • N-(6-methoxybenzo[d]thiazol-2-yl)benzamide
  • 3,4-Dimethoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide

Uniqueness

N-(3-(1H-imidazol-1-yl)propyl)-3,4-dimethoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride is unique due to its combination of imidazole, benzamide, and benzo[d]thiazole moieties. This unique structure allows it to interact with a wide range of biological targets, making it a versatile compound for research and therapeutic applications.

Properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-3,4-dimethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O4S.ClH/c1-29-17-6-7-18-21(14-17)32-23(25-18)27(11-4-10-26-12-9-24-15-26)22(28)16-5-8-19(30-2)20(13-16)31-3;/h5-9,12-15H,4,10-11H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RANSSFAGDJEQOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N(CCCN3C=CN=C3)C(=O)C4=CC(=C(C=C4)OC)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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